5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHGWDREUZVYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Substitution Reactions: The chlorine atom and the fluorophenyl group are introduced through substitution reactions using appropriate reagents like chlorinating agents and fluorobenzene derivatives.
Methoxyethyl Group Addition: The methoxyethyl group is added via alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, fluorobenzene derivatives, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells, inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.
- Efficacy : Studies have reported IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines, indicating potent cytotoxic effects.
Case Study: Human Leukemia Cells
In a notable study, the compound was tested on human leukemia cell lines, where it exhibited significant cytotoxicity. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells compared to controls, suggesting effective induction of apoptosis.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial activity:
- Activity Spectrum : The compound shows efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Related compounds often exhibit MIC values exceeding 100 µM, indicating moderate antibacterial activity.
Antituberculosis Activity
Preliminary studies suggest that the compound may also be effective against Mycobacterium tuberculosis:
- Research Findings : Early-stage research indicates potential effectiveness in inhibiting the growth of tuberculosis bacteria, warranting further investigation.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The compound’s unique substituents, such as the fluorophenyl and methoxyethyl groups, may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamide Derivatives
5-Chloro-N-(1-{2-[(Propan-2-yl)Phenoxy]Ethyl}Piperidin-4-yl)-Thiophene-2-Sulfonamide
- Molecular Formula : C₂₂H₂₇ClN₂O₃S₂
- Molecular Weight : 443.02 g/mol
- Substituents: Piperidin-4-yl group attached via an ethyl chain with a propan-2-yl phenoxy moiety.
- Synthesis : Reported yield of 65% with 97% LC/MS purity .
- Comparison : Larger molecular weight and increased complexity due to the piperidine ring. The target compound’s simpler substituent (methoxyethyl-fluorophenyl) may enhance synthetic accessibility.
5-Chloro-N-(2-(2-(3-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl)Ethyl)Thiophene-2-Sulfonamide
- Molecular Formula : C₁₆H₁₂ClFN₄O₂S₃
- Molecular Weight : 442.9 g/mol
- Substituents : Thiazolo-triazol ring with a 3-fluorophenyl group.
Benzenesulfonamide Derivatives
N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Molecular Formula: Not explicitly provided (likely C₁₃H₁₁ClN₂O₃S).
- Substituents : 5-Chloro-2-methoxyphenyl group attached to benzenesulfonamide.
- Biological Activity : Demonstrated antimicrobial and anti-inflammatory properties in screening studies .
2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide
- Molecular Formula : C₁₃H₁₂ClN₅O₄S
- Substituents : Triazinyl group with methoxy and methyl substituents.
- Application : Used as a sulfonylurea herbicide (e.g., metsulfuron methyl ester) .
- Comparison : The triazine ring enhances pesticidal activity but introduces environmental persistence concerns. The target compound’s fluorophenyl group may offer a balance between activity and biodegradability.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Substituent Effects and Structure-Activity Relationships (SAR)
- Thiophene vs. Benzene Core : Thiophene’s sulfur atom may confer greater metabolic stability compared to benzene-based sulfonamides .
Biological Activity
5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClFNO₃S₂
- Molecular Weight : 349.8 g/mol
- CAS Number : 1797722-13-4
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with various amine and sulfonylating agents. The specific synthesis pathway can influence the biological activity of the resulting sulfonamide derivatives.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of sulfonamides, including this compound. A study conducted on a series of sulfonamides demonstrated significant activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62 - 31.25 |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
| This compound | Various Gram-positive and Gram-negative bacteria | Not specified |
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, although specific MIC values for this particular derivative are still under investigation .
Sulfonamides function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate required for folate synthesis in bacteria .
Case Studies
-
Antimicrobial Efficacy Against Staphylococcus aureus :
A study evaluated the effectiveness of various sulfonamide derivatives against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The findings indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial properties. -
Evaluation Against Mycobacterium Species :
Another research effort focused on the activity of synthesized sulfonamides against Mycobacterium tuberculosis and Mycobacterium avium. Compounds with structural similarities to this compound demonstrated notable inhibitory effects at low concentrations, showcasing potential for treating resistant strains .
Q & A
Q. What are the optimized synthetic routes for 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide, and what reaction conditions are critical for yield and purity?
The synthesis typically involves a multi-step process:
- Step 1: Coupling of 5-chlorothiophene-2-sulfonyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 2: Purification via recrystallization or column chromatography to isolate the product. Key conditions include temperature control (0–5°C during coupling to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent oxidation. Characterization via NMR (¹H/¹³C), HPLC (>98% purity), and mass spectrometry confirms structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons on the thiophene, fluorophenyl, and methoxyethyl groups; ¹³C NMR confirms carbon environments.
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) and detects impurities.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₁₃H₁₂ClFNO₃S₂).
- X-Ray Crystallography: Resolves crystal structure using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?
Contradictions may arise from differences in substituent electronic effects or assay conditions. Strategies include:
- Comparative Bioassays: Test analogs under standardized conditions (e.g., enzyme inhibition assays with consistent pH and temperature).
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like coagulation factor Xa, as seen in related sulfonamides .
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent lipophilicity (Cl/F groups) with activity trends (see Table 1) .
Table 1: Key Structural Analogs and Bioactivity
| Compound Substituents | LogP | IC₅₀ (nM) | Target |
|---|---|---|---|
| 5-Cl, 3-Fluorophenyl, Methoxyethyl | 3.2 | 12.5 | Factor Xa |
| 5-Cl, 4-Chlorophenyl, Ethoxyethyl | 3.8 | 28.4 | Thrombin |
| 5-Cl, 2-Methylphenyl, Hydroxyethyl | 2.9 | 45.7 | Antimicrobial |
Q. What experimental designs are recommended to study the sulfonamide’s mechanism of action in enzyme inhibition?
- Kinetic Assays: Measure enzyme inhibition (e.g., Factor Xa) using fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) to determine Ki values.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) to immobilized targets.
- Mutagenesis Studies: Identify critical binding residues (e.g., Tyr228 in Factor Xa) by substituting amino acids .
Q. How do substituents on the fluorophenyl and thiophene rings influence electronic properties and bioactivity?
- Fluorine: Enhances electronegativity, improving target binding via dipole interactions.
- Chlorine: Increases lipophilicity (LogP ~3.2), enhancing membrane permeability.
- Methoxyethyl Group: Balances solubility and metabolic stability. Computational studies (DFT calculations) show the 3-fluorophenyl group reduces electron density on the thiophene ring, favoring π-π stacking with aromatic residues in enzyme active sites .
Methodological Challenges and Solutions
Q. What advanced analytical methods address purity and stability challenges during synthesis?
- LC-MS/MS: Detects trace impurities (<0.1%) and degradation products.
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures.
- Accelerated Stability Studies: Store compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. How can computational tools predict metabolic pathways and toxicity?
- ADMET Prediction (SwissADME): Estimates permeability (Caco-2), cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations: Model interactions with metabolizing enzymes (e.g., CYP3A4) to identify potential toxicophores .
Q. What strategies validate conflicting data in dose-response studies?
- Orthogonal Assays: Confirm activity using both enzymatic (e.g., chromogenic) and cell-based (e.g., proliferation inhibition) methods.
- Dose-Response Curves: Use 8-point dilutions (0.1–100 µM) to calculate Hill slopes and assess cooperativity .
Structural and Functional Insights
Q. How does the compound’s sulfonamide group participate in hydrogen-bonding interactions with biological targets?
The sulfonamide’s NH and SO₂ groups form hydrogen bonds with catalytic residues (e.g., Asp189 in Factor Xa). Crystallographic data (PDB: 2W26) show bond distances of 2.8–3.1 Å, critical for inhibitory activity .
Q. What synthetic modifications can improve solubility without compromising activity?
- PEGylation: Introduce polyethylene glycol (PEG) chains on the methoxyethyl group.
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design: Mask the sulfonamide as an ester, hydrolyzed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
